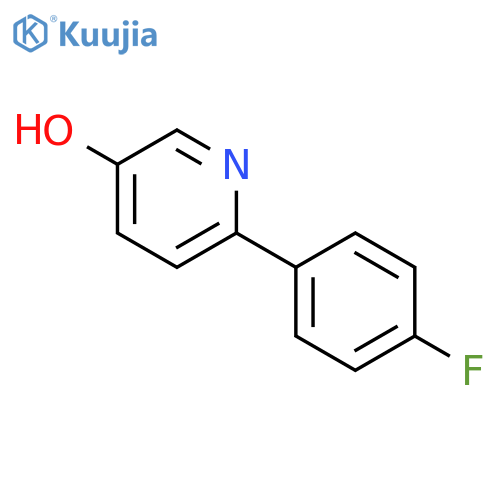Cas no 31776-87-1 (3-Pyridinol, 6-(4-fluorophenyl)-)

31776-87-1 structure
商品名:3-Pyridinol, 6-(4-fluorophenyl)-
CAS番号:31776-87-1
MF:C11H8FNO
メガワット:189.185726165771
MDL:MFCD14699699
CID:1452926
PubChem ID:46312788
3-Pyridinol, 6-(4-fluorophenyl)- 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinol, 6-(4-fluorophenyl)-
- 6-(4-fluorophenyl)pyridin-3-ol
- A1-26528
- 6-(4-fluoro-phenyl)-pyridin-3-ol
- DTXSID70673381
- SCHEMBL2435669
- 31776-87-1
- 2-(4-FLUOROPHENYL)-5-HYDROXYPYRIDINE
- AKOS017514923
- MFCD14699699
- XPZHWYBXZUXBQU-UHFFFAOYSA-N
-
- MDL: MFCD14699699
- インチ: InChI=1S/C11H8FNO/c12-9-3-1-8(2-4-9)11-6-5-10(14)7-13-11/h1-7,14H
- InChIKey: XPZHWYBXZUXBQU-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1C2=NC=C(C=C2)O)F
計算された属性
- せいみつぶんしりょう: 189.05904
- どういたいしつりょう: 189.058992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 33.1Ų
じっけんとくせい
- PSA: 33.12
3-Pyridinol, 6-(4-fluorophenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 215550-2.500g |
6-(4-Fluorophenyl)pyridin-3-ol, 95% |
31776-87-1 | 95% | 2.500g |
$1816.00 | 2023-09-06 | |
| Alichem | A029000504-500mg |
6-(4-Fluorophenyl)pyridin-3-ol |
31776-87-1 | 95% | 500mg |
$1600.75 | 2023-09-02 | |
| Alichem | A029000504-250mg |
6-(4-Fluorophenyl)pyridin-3-ol |
31776-87-1 | 95% | 250mg |
$1009.40 | 2023-09-02 | |
| Alichem | A029000504-1g |
6-(4-Fluorophenyl)pyridin-3-ol |
31776-87-1 | 95% | 1g |
$3068.70 | 2023-09-02 | |
| A2B Chem LLC | AI47410-2.5g |
3-Pyridinol, 6-(4-fluorophenyl)- |
31776-87-1 | 95% | 2.5g |
$1203.00 | 2024-04-20 |
3-Pyridinol, 6-(4-fluorophenyl)- 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
31776-87-1 (3-Pyridinol, 6-(4-fluorophenyl)-) 関連製品
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2279938-29-1(Alkyne-SS-COOH)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 13769-43-2(potassium metavanadate)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
